molecular formula C15H9ClO2 B14654791 4-(1-Benzofuran-2-yl)benzoyl chloride CAS No. 42876-57-3

4-(1-Benzofuran-2-yl)benzoyl chloride

Cat. No.: B14654791
CAS No.: 42876-57-3
M. Wt: 256.68 g/mol
InChI Key: VCYGPJCGMPXMDG-UHFFFAOYSA-N
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Description

4-(1-Benzofuran-2-yl)benzoyl chloride is an organic compound that features a benzofuran ring fused with a benzoyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzofuran-2-yl)benzoyl chloride typically involves the reaction of 4-(1-benzofuran-2-yl)benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is usually carried out under reflux conditions, where the benzoic acid derivative is dissolved in an inert solvent such as dichloromethane or chloroform, and the chlorinating agent is added dropwise. The reaction mixture is then heated to reflux, allowing the formation of the benzoyl chloride derivative .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but often involves continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzofuran-2-yl)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(1-Benzofuran-2-yl)benzoyl chloride primarily involves its reactivity towards nucleophiles. The benzoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the synthesis of various derivatives and in biochemical studies where the compound can modify proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    4-(1-Benzofuran-2-yl)benzoic acid: The precursor to the benzoyl chloride derivative, used in similar synthetic applications.

    Benzofuran-2-carboxylic acid: Another benzofuran derivative with applications in medicinal chemistry.

    Benzoyl chloride: A simpler analogue used widely in organic synthesis.

Uniqueness

4-(1-Benzofuran-2-yl)benzoyl chloride is unique due to the presence of both the benzofuran ring and the benzoyl chloride group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo a variety of chemical reactions and form complex derivatives makes it a valuable compound in both research and industrial settings .

Properties

CAS No.

42876-57-3

Molecular Formula

C15H9ClO2

Molecular Weight

256.68 g/mol

IUPAC Name

4-(1-benzofuran-2-yl)benzoyl chloride

InChI

InChI=1S/C15H9ClO2/c16-15(17)11-7-5-10(6-8-11)14-9-12-3-1-2-4-13(12)18-14/h1-9H

InChI Key

VCYGPJCGMPXMDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)C(=O)Cl

Origin of Product

United States

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